4-amino-N'-propan-2-ylbenzohydrazide
Description
4-Amino-N'-propan-2-ylbenzohydrazide is a benzohydrazide derivative characterized by a hydrazide group (-CONHNH₂) attached to a 4-aminobenzoyl core, with an isopropyl (propan-2-yl) substituent on the hydrazide nitrogen. This structure combines aromatic amino groups and alkyl substituents, influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
3184-40-5 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-amino-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,11H2,1-2H3,(H,13,14) |
InChI Key |
REXLEKPLLXGHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 522511 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 522511.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 522511 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.
Automation: Automated systems are employed to monitor and control the production process, ensuring efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
NSC 522511 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 522511 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 522511 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 522511 involves its interaction with specific molecular targets within cells. This compound can modulate biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among benzohydrazide derivatives include:
- Aromatic substituents : Position and type of functional groups (e.g., -NH₂, -Cl, -OH).
- Hydrazide modifications : Alkyl or aryl substituents on the hydrazide nitrogen.
- Core heterocycles: Benzene vs. benzothiophene or quinoline systems.
| Compound Name | Core Structure | Substituents on Hydrazide | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| 4-Amino-N'-propan-2-ylbenzohydrazide | Benzene | Isopropyl | -NH₂ (para) | Not explicitly reported | [15] |
| (E)-4-Amino-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide | Benzene | 5-Cl, 2-OH benzylidene | -Cl, -OH, -NH₂ | Anticrystal packing properties | [6, 10] |
| 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide | Benzothiophene | Pentadecyl, -Cl, -OH | Long alkyl chain, -Cl, -OH | Antimicrobial (implied) | [7] |
| 4-Amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate | Benzene | 4-aminobenzoyl | Dual -NH₂ groups | Antitumor, antibacterial | [3, 5] |
| Sulfonohydrazide-substituted 8-hydroxyquinoline derivative | 8-Hydroxyquinoline | Sulfonamide | -SO₂NH₂, -OH | Enhanced antimicrobial activity | [12] |
Key Observations :
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